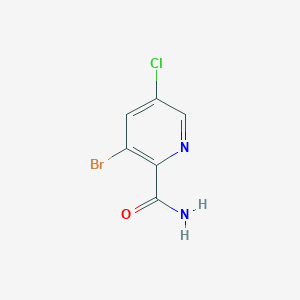![molecular formula C11H15ClN2O3 B1409142 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine CAS No. 1809446-91-0](/img/structure/B1409142.png)
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an ethoxy group, which is further substituted with a tetrahydropyran-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine typically involves the reaction of 2-chloropyrazine with 2-(tetrahydropyran-2-yloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy and tetrahydropyran-2-yloxy groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ethoxy and tetrahydropyran-2-yloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups may play a role in binding to these targets, while the tetrahydropyran-2-yloxy group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-tetrahydropyran: This compound shares the chloro and tetrahydropyran groups but lacks the pyrazine ring and ethoxy group.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: This compound has a similar tetrahydropyran structure but differs in the position and type of substituents.
Uniqueness
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is unique due to its combination of a pyrazine ring with chloro, ethoxy, and tetrahydropyran-2-yloxy substituents
Properties
CAS No. |
1809446-91-0 |
|---|---|
Molecular Formula |
C11H15ClN2O3 |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
2-chloro-3-[2-(oxan-2-yloxy)ethoxy]pyrazine |
InChI |
InChI=1S/C11H15ClN2O3/c12-10-11(14-5-4-13-10)17-8-7-16-9-3-1-2-6-15-9/h4-5,9H,1-3,6-8H2 |
InChI Key |
SXKCVTCJFMQPFZ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
Canonical SMILES |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


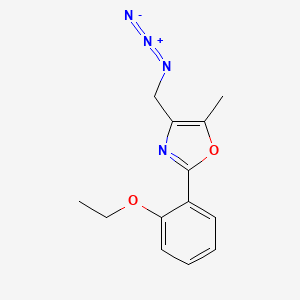
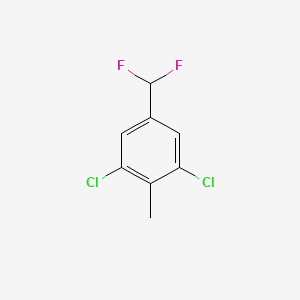
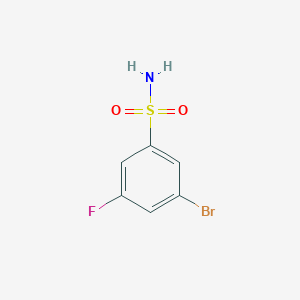
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
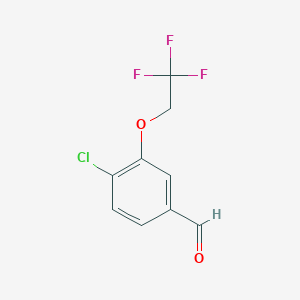
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
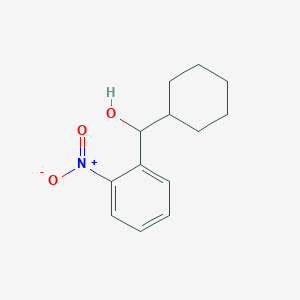
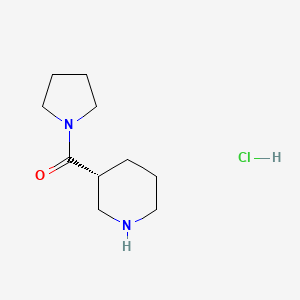
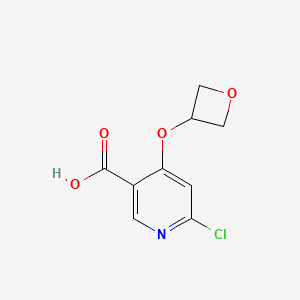
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
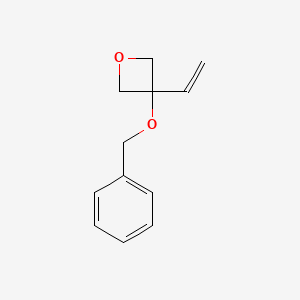
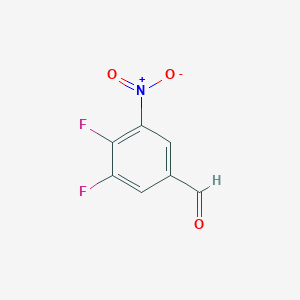
![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
